1-Tridecanesulfonic Acid Sodium Salt: A Technical Guide
1-Tridecanesulfonic Acid Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of 1-Tridecanesulfonic acid sodium salt, a long-chain anionic surfactant with applications in various scientific and industrial fields, including pharmaceuticals. This document consolidates key physicochemical data, outlines relevant experimental protocols, and presents visualizations to aid in understanding its characteristics and applications.
Core Properties and Identification
1-Tridecanesulfonic acid sodium salt is an organic sodium salt belonging to the family of alkyl sulfonates. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a hydrophilic sulfonate headgroup, imparts its surface-active properties.
| Property | Value | Reference |
| Chemical Name | Sodium 1-tridecanesulfonate | [1][2] |
| CAS Number | 5802-89-1 | [1][2][3] |
| Molecular Formula | C₁₃H₂₇NaO₃S | [1][2] |
| Molecular Weight | 286.41 g/mol | [1][2] |
| Appearance | White powder or crystal | [1][3] |
Physicochemical Data
The physicochemical properties of 1-Tridecanesulfonic acid sodium salt are crucial for its application as a surfactant and in formulations.
| Property | Value | Reference |
| Melting Point | 185-189 °C[4] or 196 °C[5] | [4][5] |
| Boiling Point | 140 °C (literature) | [5] |
| Density | Data not available | |
| Water Solubility | Soluble in hot water | |
| Critical Micelle Concentration (CMC) | Estimated 1–5 mM |
Note: The conflicting melting point data suggests the need for experimental verification. The reported boiling point may be decomposition temperature under standard conditions.
Key Applications in Research and Development
1-Tridecanesulfonic acid sodium salt serves several important functions in laboratory and industrial settings, particularly within the pharmaceutical sciences.
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Anionic Surfactant: Its primary role is as a surfactant, where it lowers the surface tension of liquids, enabling the formation of emulsions and foams. This property is valuable in various formulations, including detergents and personal care products.[1]
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Ion-Pair Chromatography Reagent: In analytical chemistry, it is employed as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC).[3] It forms a neutral ion pair with positively charged analytes, allowing for their separation on a reversed-phase column. This is particularly useful for the analysis of basic drugs.[6][7]
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Drug Formulation: While not a primary active pharmaceutical ingredient (API), long-chain alkyl sulfonates are considered as potential counter-ions in drug salt formation. The choice of a counter-ion can significantly influence a drug's solubility, stability, and bioavailability.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization and application of 1-Tridecanesulfonic acid sodium salt.
Synthesis of 1-Tridecanesulfonic Acid Sodium Salt
A general method for the synthesis of sodium alkyl sulfonates involves the reaction of an alkyl halide with sodium sulfite.[8]
Reaction:
R-Br + Na₂SO₃ → R-SO₃Na + NaBr
Example Protocol (adapted for 1-tridecanesulfonate):
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Reactants: 1-bromotridecane (the alkyl halide) and a stoichiometric excess of anhydrous sodium sulfite are used.[9] A phase-transfer catalyst, such as a quaternary ammonium salt, can be added to facilitate the reaction between the organic and aqueous phases.
-
Solvent: A mixture of water and a suitable organic solvent (e.g., ethanol) is often used to dissolve the reactants.
-
Reaction Conditions: The mixture is heated under reflux with vigorous stirring for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the organic solvent is removed by distillation. The aqueous solution is then cooled to precipitate the sodium 1-tridecanesulfonate. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[8]
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant. The surface tension method is a common and reliable technique for its determination.
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and further additions of the surfactant lead to the formation of micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension.
General Protocol:
-
Prepare a series of solutions: A range of concentrations of 1-Tridecanesulfonic acid sodium salt in deionized water are prepared.
-
Measure surface tension: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring method or Wilhelmy plate method).
-
Plot the data: A graph of surface tension versus the logarithm of the surfactant concentration is plotted.
-
Determine the CMC: The CMC is identified as the concentration at the point of inflection in the plot, where the slope of the curve changes significantly.
Ion-Pair Chromatography for Basic Drugs
1-Tridecanesulfonic acid sodium salt can be used as an ion-pairing reagent in reversed-phase HPLC to improve the retention and separation of basic analytes.[6][7]
General Protocol:
-
Mobile Phase Preparation: A buffered aqueous solution containing a specific concentration of 1-Tridecanesulfonic acid sodium salt (typically in the mM range) is prepared.[10][11] The pH of the mobile phase is adjusted to ensure the analyte is in its ionized form. An organic modifier (e.g., acetonitrile or methanol) is added to control the retention time.
-
Column: A reversed-phase column (e.g., C8 or C18) is used.
-
Equilibration: The column is thoroughly equilibrated with the mobile phase containing the ion-pairing reagent to ensure the stationary phase is saturated.
-
Sample Analysis: The sample containing the basic drug is injected into the HPLC system. The ion-pairing reagent in the mobile phase forms a neutral complex with the positively charged drug, which then partitions onto the hydrophobic stationary phase.
-
Detection: The separated analytes are detected using a suitable detector, such as a UV-Vis detector.
Biological and Toxicological Profile
The biological activity of 1-Tridecanesulfonic acid sodium salt is primarily related to its surfactant properties. High concentrations can disrupt cell membranes. Toxicological data for the specific C13 sulfonate is limited, but information on related long-chain alkyl sulfonates provides some insights.
-
Irritation: Similar to other anionic surfactants, it may cause skin and eye irritation.[1]
-
Toxicity: Studies on secondary alkane sulfonates (C13-C17) in rats have shown a no-observed-adverse-effect level (NOAEL) of 168 mg/kg bw/day for males and 227 mg/kg bw/day for females in a chronic toxicity study.[12] The acute oral LD50 in rats for this group of compounds is greater than 500 mg/kg.[12]
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Environmental Impact: Linear alkylbenzene sulfonates, a related class of surfactants, are known to be toxic to aquatic organisms.[13] However, 1-tridecanesulfonic acid sodium salt is reported to have good biodegradability.[1]
It is important to note that long-chain alkyl groups in other molecular contexts have been shown to enhance anti-HIV activity by interacting with the lipid bilayer of the virus.[14] However, there is no specific data to suggest this activity for 1-tridecanesulfonic acid sodium salt itself.
Visualizations
To further clarify the concepts discussed, the following diagrams are provided.
Workflow for Anionic Surfactant Characterization
References
- 1. CAS 5802-89-1: Sodium 1-tridecyl sulfate | CymitQuimica [cymitquimica.com]
- 2. 5802-89-1|Sodium 1-Tridecanesulfonate [Reagent for Ion-Pair Chromatography]|BLD Pharm [bldpharm.com]
- 3. Sodium 1-Tridecanesulfonate | 5802-89-1 | TCI AMERICA [tcichemicals.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. echemi.com [echemi.com]
- 6. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Tridecane, 1-bromo- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. govinfo.gov [govinfo.gov]
- 13. ICSC 1602 - C10-13 ALKYLBENZENESULFONIC ACID, SODIUM SALT [chemicalsafety.ilo.org]
- 14. researchgate.net [researchgate.net]
